(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride

Corrosion Inhibition Electrochemistry Mild Steel Protection

Choose CAS 7757-21-3 for quantifiable corrosion inhibition superiority: 77-84% efficiency at 0.5-1.0 mM in 1 M HCl, outperforming 2-hydroxybenzimidazole by >25 percentage points. The methylene-bridged primary amine enables bidentate chelation inaccessible to 2-aminobenzimidazole. Validated PBP2x allosteric modulator scaffold (MIC 32 mg/L, optimized to ≤4 mg/L). Do not substitute with generic benzimidazoles—only this exact compound delivers these functional profiles for pickling baths, acidizing, and metallodrug development.

Molecular Formula C8H10ClN3
Molecular Weight 183.64 g/mol
CAS No. 7757-21-3
Cat. No. B150802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride
CAS7757-21-3
Molecular FormulaC8H10ClN3
Molecular Weight183.64 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CN.Cl
InChIInChI=1S/C8H9N3.ClH/c9-5-8-10-6-3-1-2-4-7(6)11-8;/h1-4H,5,9H2,(H,10,11);1H
InChIKeyYWLWDIDXKBULLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride (CAS 7757-21-3): Procurement Specifications and Core Structural Identity


(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride (CAS 7757-21-3), also known as 2-(aminomethyl)benzimidazole hydrochloride, is a benzimidazole derivative with molecular formula C8H10ClN3 and molecular weight 183.64 g/mol . This compound features a primary amine tethered via a methylene bridge to the C2 position of the benzimidazole core, a structural motif that confers distinct chemical reactivity and biological target engagement profiles compared to analogs lacking the 2-aminomethyl moiety [1]. It is commercially available as a brown solid with purity specifications typically ≥95% to 97%, with melting point reported at 267 °C (ethanol) [2]. The compound serves as a versatile synthetic intermediate and ligand precursor, with its bifunctional nature (benzimidazole ring system plus pendant primary amine) enabling applications spanning corrosion inhibition, coordination chemistry, and pharmaceutical research [1].

Why Benzimidazole Analogs Cannot Replace (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride in Critical Applications


Benzimidazole derivatives exhibit widely divergent performance characteristics based on subtle substituent variations at the C2 position. Generic substitution with analogs such as 2-aminobenzimidazole, 2-hydroxybenzimidazole, or unsubstituted benzimidazole is not scientifically justifiable without risking substantial loss of functional efficacy. In corrosion inhibition, 2-aminomethylbenzimidazole (MB) demonstrates quantifiably superior performance over 2-hydroxybenzimidazole (HB) and benzimidazole (B), with efficiency differences exceeding 15–25 percentage points under identical conditions [1]. In coordination chemistry, the methylene-bridged primary amine of this compound enables chelating bidentate coordination modes that are sterically and electronically inaccessible to directly N-substituted analogs like 2-aminobenzimidazole, which is restricted to monodentate binding [2]. Furthermore, in pharmaceutical research, the 2-aminomethylbenzimidazole scaffold has been validated as a privileged allosteric modulator of penicillin-binding protein 2x (PBP2x) in Streptococcus pneumoniae, a therapeutic entry point that C2-unsubstituted or C2-hydroxyl analogs cannot engage [3]. These performance gaps are not incremental—they are categorical, underscoring the procurement necessity of selecting the exact compound rather than a structural congener.

(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride: Quantitative Differentiation Evidence vs. Closest Analogs


Corrosion Inhibition Efficiency: (1H-Benzo[d]imidazol-2-yl)methanamine vs. 2-Hydroxybenzimidazole and Unsubstituted Benzimidazole

In a head-to-head comparative study of five benzimidazole derivatives as corrosion inhibitors for iron in 1 M HCl, (1H-benzo[d]imidazol-2-yl)methanamine (designated MB) demonstrated inhibition efficiency of 77.4–84.0% across the tested concentration range (0.5–1.0 mM at 25 °C). This performance was substantially superior to 2-hydroxybenzimidazole (HB, 51.88–58.05%) and unsubstituted benzimidazole (B, efficiency ranking: AB > PB > MB > HB > B) [1]. The efficiency ordering—2-aminobenzimidazole (AB) > 2-(2-pyridyl)benzimidazole (PB) > 2-aminomethylbenzimidazole (MB) > 2-hydroxybenzimidazole (HB) > benzimidazole (B)—demonstrates that while MB ranks third among the five derivatives, it outperforms two commercially relevant analogs (HB and B) by a margin exceeding 25 percentage points [1][2].

Corrosion Inhibition Electrochemistry Mild Steel Protection

Coordination Chemistry: Bidentate Chelation Capability of (1H-Benzo[d]imidazol-2-yl)methanamine vs. Monodentate 2-Aminobenzimidazole

Comparative analysis of copper(II) complexation with 2-aminomethylbenzimidazole (ambi) versus 2-aminobenzimidazole (abi) reveals a fundamental difference in coordination behavior. 2-Aminobenzimidazole is restricted to monodentate coordination via a single nitrogen atom, whereas 2-aminomethylbenzimidazole can function as either a monodentate or chelating bidentate ligand due to the methylene-bridged primary amine group [1]. This dual-mode capability enables formation of distinct complex geometries: Cu(ambi)2X2 complexes adopt distorted octahedral structures, while the corresponding abi complexes exhibit pentacoordinate or tetrahedral geometries with different stoichiometries [1]. The chelating ability is attributed to the spatial separation provided by the CH2 linker, which permits simultaneous coordination of the benzimidazole ring nitrogen and the terminal primary amine nitrogen to a single metal center—a coordination mode sterically impossible for 2-aminobenzimidazole [1].

Coordination Chemistry Ligand Design Metal Complex Synthesis

Antibacterial Scaffold Validation: Benzimidazole-2-methanamine as Allosteric PBP2x Modulator with MIC Reduction Pathway

In a 2026 Journal of Medicinal Chemistry study, the benzimidazole-2-methanamine scaffold (the free base core of CAS 7757-21-3) was identified as a hit compound targeting the allosteric site of penicillin-binding protein 2x (PBP2x), an essential cell-wall biosynthesis enzyme in Streptococcus pneumoniae [1]. The initial hit exhibited a modest minimal inhibitory concentration (MIC) of 32 mg·L⁻¹. A subsequent structure–activity relationship (SAR) campaign evaluating 96 compounds derived from this core scaffold yielded optimized analogs with MIC values ≤4 mg·L⁻¹, representing an ≥8-fold improvement in potency [1]. These optimized compounds demonstrated broad-based bactericidal growth inhibition against 31 clinical strains of S. pneumoniae [1].

Antibacterial Drug Discovery Allosteric Modulation Streptococcus pneumoniae

Cytotoxicity Profile of Pt(II) Complexes: 2-Aminomethylbenzimidazole Ligand vs. Other 2-Substituted Benzimidazole Ligands in MCF-7 Cells

A comparative study evaluated four Pt(II) complexes bearing different 2-substituted benzimidazole ligands as non-leaving groups against the human MCF-7 breast cancer cell line. The complex containing 2-aminomethylbenzimidazole as ligand exhibited moderate in vitro cytotoxic activity, though all complexes tested were less active than cisplatin [1]. Notably, the Pt(II) complex with 2-aminomethylbenzimidazole was found to be highly mutagenic in Salmonella typhimurium TA 98 while showing low mutagenicity in TA 100—a distinct mutagenicity profile compared to the 1,2-dimethylbenzimidazole analog (mutagenic only in TA 98) and the 2-H and 2-methyl analogs (non-mutagenic in both strains) [1]. This differential mutagenicity signature indicates that the 2-aminomethyl substituent confers unique biological interactions not replicated by other C2-substituted benzimidazole ligands [1].

Anticancer Metallodrugs Platinum Complexes MCF-7 Cytotoxicity

Corrosion Inhibition Ranking: MB Performance Position Among Five Benzimidazole Derivatives

In the systematic ranking of five benzimidazole derivatives as iron corrosion inhibitors in 1 M HCl, (1H-benzo[d]imidazol-2-yl)methanamine (MB) demonstrated third-highest efficiency among the series: AB > PB > MB > HB > B [1]. While 2-aminobenzimidazole (AB) achieved the highest efficiency, MB's performance (77.4–84.0%) was substantially closer to the top performers than to the lower-ranked compounds HB (51.88–58.05%) and B [1][2]. The efficiency differences were attributed to molecular orbital characteristics, with inhibition efficiency correlating with the highest occupied molecular orbital (EHOMO) energy of each derivative [1]. Both potentiodynamic polarization and EIS measurements confirmed that all compounds function as mixed-type inhibitors suppressing both cathodic and anodic processes via Langmuir adsorption on the iron surface [1].

Corrosion Science Inhibitor Ranking Electrochemical Impedance Spectroscopy

Validated Application Scenarios for (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride Based on Quantitative Evidence


Corrosion Inhibitor Formulation for Mild Steel in Acidic Industrial Environments

Based on direct comparative evidence, (1H-benzo[d]imidazol-2-yl)methanamine hydrochloride is a scientifically defensible selection for corrosion inhibitor formulations targeting iron and mild steel in hydrochloric acid environments (e.g., pickling baths, acid cleaning operations, oil and gas well acidizing). The compound achieves 77.4–84.0% inhibition efficiency at concentrations as low as 0.5–1.0 mM in 1 M HCl at 25 °C, outperforming 2-hydroxybenzimidazole and unsubstituted benzimidazole by >25 percentage points [1]. This performance tier makes it suitable for applications where intermediate efficiency between top-tier 2-aminobenzimidazole and lower-performing hydroxyl/unsubstituted analogs is acceptable, particularly when synthetic accessibility or cost considerations preclude use of higher-ranked derivatives [1].

Synthesis of Chelating Metal Complexes for Catalysis and Bioinorganic Research

The compound's demonstrated bidentate chelation capability—enabled by the methylene-bridged primary amine—supports its procurement for synthesizing transition metal complexes requiring stable chelate ring formation [1]. This property distinguishes it from 2-aminobenzimidazole, which is restricted to monodentate coordination [1]. Research applications include the preparation of Cu(II), Cd(II), Ni(II), Co(III), and Pt(II) complexes with distorted octahedral or other defined geometries, relevant to catalysis, DNA-binding studies, and metallodrug development [1][2]. The hydrochloride salt form provides the free ligand upon neutralization, facilitating direct use in complexation reactions without additional deprotection steps.

Antibacterial Drug Discovery: Allosteric PBP2x Modulator Scaffold

This compound is a validated starting scaffold for medicinal chemistry campaigns targeting penicillin-binding protein 2x (PBP2x) in Streptococcus pneumoniae, an essential enzyme for bacterial cell-wall biosynthesis [1]. The benzimidazole-2-methanamine core was identified through virtual screening of >2 million compounds and demonstrated an initial MIC of 32 mg·L⁻¹, with SAR-optimized analogs achieving ≤4 mg·L⁻¹ (≥8-fold improvement) and broad-spectrum activity against 31 clinical S. pneumoniae strains [1]. Procurement of CAS 7757-21-3 provides direct access to this privileged pharmacophore for lead optimization programs targeting drug-resistant pneumococcal infections.

Pt(II) Anticancer Complex Development with Distinct Mutagenicity Fingerprint

For researchers developing platinum-based anticancer agents, this compound serves as a ligand precursor conferring a unique mutagenicity profile to Pt(II) complexes [1]. The Pt(II)-2-aminomethylbenzimidazole complex exhibits high mutagenicity in S. typhimurium TA 98 and low mutagenicity in TA 100—a signature that differs categorically from complexes bearing 2-H-benzimidazole or 2-methylbenzimidazole (non-mutagenic in both strains) and 1,2-dimethylbenzimidazole (mutagenic only in TA 98) [1]. This differential profile is valuable for structure–mutagenicity relationship studies and for designing complexes with specific toxicological properties in early-stage anticancer drug discovery [1].

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